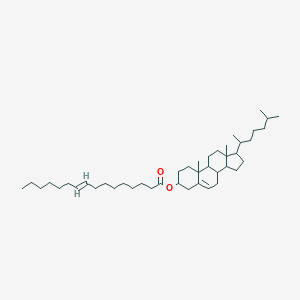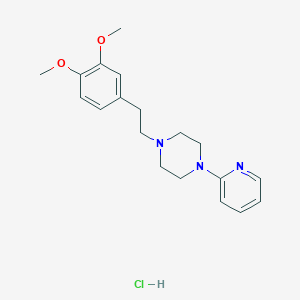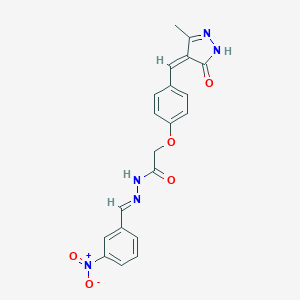
Acetic acid, (p-((3-methyl-5-oxo-2-pyrazolin-4-ylidene)methyl)phenoxy)-, (3-nitrobenzylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (p-((3-methyl-5-oxo-2-pyrazolin-4-ylidene)methyl)phenoxy)-, (3-nitrobenzylidene)hydrazide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MNA, and it has been synthesized using various methods. MNA has been studied for its potential applications in the field of medicine and biological research. In
作用机制
The mechanism of action of MNA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MNA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. MNA has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
生化和生理效应
MNA has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MNA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, MNA has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
MNA has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, MNA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several future directions for the study of MNA. One potential direction is the development of MNA-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the further investigation of the mechanism of action of MNA and its potential interactions with other drugs and compounds. Additionally, future studies may explore the potential use of MNA in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, MNA is a chemical compound that has gained significant attention in scientific research. The compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine and biological research. MNA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, and it has also been studied for its potential use in the treatment of neurodegenerative disorders. While MNA has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans.
合成方法
MNA can be synthesized using various methods, including the reaction of 3-nitrobenzaldehyde with p-(3-methyl-5-oxo-2-pyrazolin-4-ylidene)methylphenoxyacetic acid hydrazide. This reaction produces MNA, which can be purified and characterized using various techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
MNA has been studied for its potential applications in the field of medicine and biological research. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MNA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
CAS 编号 |
107044-94-0 |
|---|---|
产品名称 |
Acetic acid, (p-((3-methyl-5-oxo-2-pyrazolin-4-ylidene)methyl)phenoxy)-, (3-nitrobenzylidene)hydrazide |
分子式 |
C20H17N5O5 |
分子量 |
407.4 g/mol |
IUPAC 名称 |
2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H17N5O5/c1-13-18(20(27)24-22-13)10-14-5-7-17(8-6-14)30-12-19(26)23-21-11-15-3-2-4-16(9-15)25(28)29/h2-11H,12H2,1H3,(H,23,26)(H,24,27)/b18-10-,21-11+ |
InChI 键 |
FUGJTIIAVPXICF-UHFFFAOYSA-N |
手性 SMILES |
CC\1=NNC(=O)/C1=C\C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
CC1=NNC(=O)C1=CC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=NNC(=O)C1=CC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
同义词 |
2-[4-[(Z)-(3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]phenoxy]-N-[(3-n itrophenyl)methylideneamino]acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





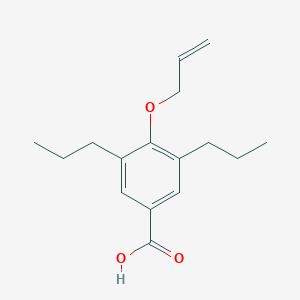
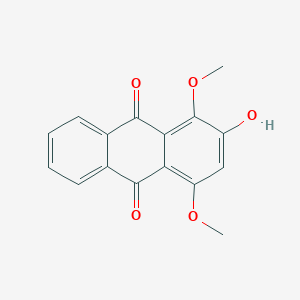
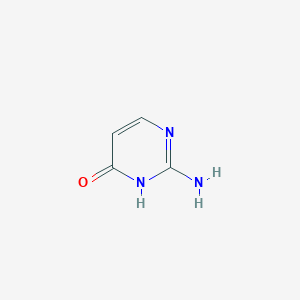
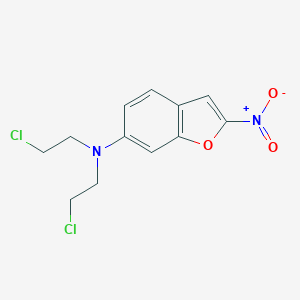

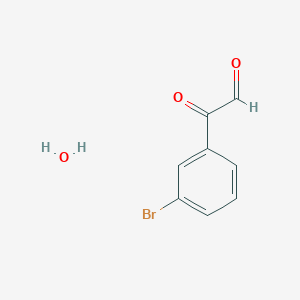
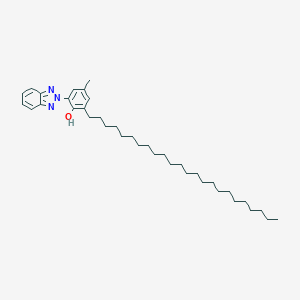
![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)
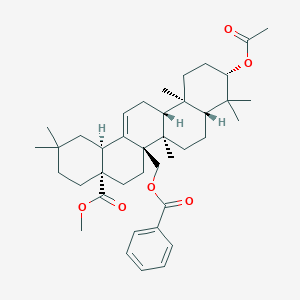
![[2-[(3S,5S,8R,9S,10R,13R,14S,17S)-3-acetyloxy-10-(acetyloxymethyl)-5,14-dihydroxy-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-iodoacetate](/img/structure/B10237.png)
